6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C20H20FN5O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C20H20FN5O2/c1-14-23-17-6-5-15(21)12-16(17)20(28)26(14)13-19(27)25-10-8-24(9-11-25)18-4-2-3-7-22-18/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
WOYYVJYWFYFKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. Methylation is often performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazolinone derivative reacts with 1-(2-chloroethyl)piperazine.
Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methyl groups can be substituted under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and bases like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the quinazolinone core or pyridine ring.
Substitution: Derivatives with different substituents replacing the fluoro or methyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.
Biology
Biologically, 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one exhibits potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Quinazolinone derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial activities. This specific compound could be investigated for similar properties.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and biological activity make it a versatile intermediate in various industrial applications.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The piperazine ring enhances its binding affinity and specificity, while the pyridine moiety can interact with additional binding pockets, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Compound A : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one
- Core : Pyridazin-3(2H)-one (vs. quinazolin-4(3H)-one).
- Substituents :
- Piperazine: 4-(4-Fluorophenyl) (vs. pyridin-2-yl).
- Position 6: Morpholinyl (vs. fluorine).
- Morpholinyl and 4-fluorophenyl groups may enhance solubility and alter receptor selectivity compared to the target compound’s pyridinylpiperazine and fluorine.
Compound B : 2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one
- Core : Quinazolin-4(3H)-one with a pyridazinylthio substituent.
- Substituents :
- Position 2: Thio-linked pyridazinyl group (vs. methyl).
- Position 6: Iodo (vs. fluoro).
- Implications :
Side Chain Modifications
Compound C : 6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Core: Triazolo[4,3-b]pyridazinone (vs. quinazolinone).
- Side Chain : 4-Phenylpiperazine (vs. pyridin-2-ylpiperazine).
- The triazolopyridazinone core may favor different target interactions, such as adenosine receptor modulation .
Piperazine-Linked Derivatives
Compound D : (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate
- Core: Indazole-pyridine conjugate (vs. quinazolinone).
- Side Chain : Pyrimidin-2-ylphenylpiperazine (vs. pyridin-2-ylpiperazine).
- Implications :
- The extended side chain with a pyrimidine group may enhance selectivity for tyrosine kinase inhibitors (TKIs).
- Structural complexity (MW >700 g/mol) could limit bioavailability compared to the target compound (MW ~424 g/mol) .
Biological Activity
6-Fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one is a novel compound within the quinazoline family, characterized by its unique structural features, including a fluoro substituent, a methyl group, and a piperazine moiety linked to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 381.4 g/mol. Its structure includes:
- Fluoro Group : Enhances lipophilicity and can influence biological activity.
- Piperazine Moiety : Often linked to enhanced binding affinity to biological targets.
- Quinazoline Core : Known for various pharmacological properties.
Biological Activity
The biological activity of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one has been explored across several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Quinazoline derivatives are widely recognized for their anticancer properties. Research indicates that this specific compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can inhibit cell proliferation in human breast cancer cells (MCF7) and lung cancer cells (A549) through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study :
In a recent study, 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one was tested against MCF7 cells. The results showed an IC50 value of 25 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 40 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Results
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Proteus mirabilis | 25 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The piperazine ring enhances receptor binding, while the quinazoline core is known to inhibit various kinases implicated in cancer progression.
Interaction Studies
Research has shown that the compound interacts with the ATP-binding site of certain kinases, leading to inhibition of their activity. This interaction is crucial for its anticancer effects, as many kinases play essential roles in tumor growth and survival.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence intermediate purity?
The synthesis typically involves multi-step organic reactions, starting with the formation of the quinazolin-4(3H)-one core followed by functionalization of the piperazine and pyridyl moieties. Key steps include:
- Nucleophilic substitution to introduce the piperazine group under anhydrous conditions (e.g., acetonitrile as solvent, 60–80°C) .
- Coupling reactions using catalysts like triethylamine to attach the 2-oxoethyl group .
- Purification via column chromatography or recrystallization to isolate intermediates .
Reaction conditions (temperature, solvent polarity, catalyst choice) critically affect yield and purity. For example, elevated temperatures may accelerate side reactions, while polar solvents improve solubility of intermediates .
Q. What spectroscopic techniques are essential for structural confirmation?
- 1H/13C-NMR : To verify substituent positions and confirm the quinazolinone core .
- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation .
- IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) stretches in the piperazine and quinazolinone moieties .
Discrepancies in spectral data between batches can be resolved using orthogonal methods (e.g., X-ray crystallography for absolute configuration validation) .
Q. What in vitro assays are used for preliminary bioactivity evaluation?
- Enzyme inhibition assays : Target kinases or receptors (e.g., tyrosine kinases) using fluorescence-based or radiometric methods .
- Cytotoxicity screening : Against cancer cell lines (e.g., MTT assay) to assess therapeutic potential .
- Solubility and stability tests : In PBS or simulated physiological buffers to guide formulation studies .
Advanced Research Questions
Q. How can reaction yield and purity be optimized using Design of Experiments (DoE)?
- Critical variables : Temperature, solvent (e.g., DMF vs. acetonitrile), catalyst concentration, and reaction time .
- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions. For example, a central composite design can model non-linear relationships between variables .
- Continuous-flow systems : Improve reproducibility and reduce side reactions via controlled mixing and heat transfer .
Q. How to resolve conflicting bioactivity data between synthetic batches?
- Purity assessment : Use HPLC with UV/Vis or MS detection to quantify impurities (>98% purity threshold) .
- Crystallographic analysis : Compare X-ray structures of active vs. inactive batches to detect conformational differences .
- Dose-response reevaluation : Test batches across a wider concentration range to rule out assay-specific artifacts .
Q. How to design structure-activity relationship (SAR) studies for target optimization?
- Core modifications : Synthesize analogs with varied substituents on the quinazolinone (e.g., 6-fluoro vs. 6-chloro) and piperazine (e.g., pyridyl vs. phenyl groups) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .
- Bioisosteric replacement : Replace the 2-oxoethyl group with sulfonamide or amide linkers to enhance metabolic stability .
Q. How to improve aqueous solubility for in vivo studies?
Q. What computational methods aid in target identification and mechanism elucidation?
- Molecular dynamics simulations : Study binding stability of the compound with proposed targets (e.g., EGFR kinase) over 100-ns trajectories .
- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric descriptors with bioactivity data to predict novel analogs .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .
Data Contradiction and Validation
Q. How to address inconsistencies in enzyme inhibition assays?
- Orthogonal assay validation : Confirm hits using a secondary method (e.g., SPR for binding affinity vs. enzymatic activity) .
- Counter-screening : Test against related off-target enzymes to rule out non-specific effects .
- Batch variability control : Standardize synthetic protocols and storage conditions (e.g., desiccated, −20°C) .
Q. How to validate synthetic routes for scalability?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green chemistry metrics : Calculate E-factors and atom economy to optimize solvent and reagent use .
- Pilot-scale trials : Test reproducibility in >1 L reactors with controlled agitation and temperature profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
